Bienvenue dans la boutique en ligne BenchChem!

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

fibrinogen receptor antagonist Arg-mimetic αIIbβ3 integrin

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS 149353-95-7, MW 277.31 g/mol, C₁₅H₁₉NO₄) is a Boc-protected tetrahydroisoquinoline (THIQ) derivative bearing a carboxylic acid at the 7-position of the fused bicyclic scaffold. The compound exhibits a computed XLogP3-AA of 2.2, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, placing it within favorable drug-like physicochemical space with zero Rule of 5 violations.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 149353-95-7
Cat. No. B139430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
CAS149353-95-7
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O
InChIInChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
InChIKeyFOOWPXAXLKCQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS 149353-95-7) – Procurement-Grade Boc-Protected THIQ-7-Carboxylic Acid Building Block


2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS 149353-95-7, MW 277.31 g/mol, C₁₅H₁₉NO₄) is a Boc-protected tetrahydroisoquinoline (THIQ) derivative bearing a carboxylic acid at the 7-position of the fused bicyclic scaffold [1]. The compound exhibits a computed XLogP3-AA of 2.2, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, placing it within favorable drug-like physicochemical space with zero Rule of 5 violations [1]. It is supplied as a solid with a melting point of 151–153 °C and a predicted boiling point of 429.3 °C at 760 mmHg . This building block serves as a conformationally constrained amino acid analog for peptide modification and as a key intermediate in solid-phase synthesis of 1-substituted tetrahydroisoquinoline libraries [2].

Why Generic Substitution of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS 149353-95-7) Fails – Regioisomeric, Protecting Group, and Protocol-Level Differentiation


Compounds within the Boc-protected tetrahydroisoquinoline carboxylic acid family cannot be interchanged for procurement purposes because three orthogonal sources of differentiation—regioisomeric position of the carboxylic acid, protecting group identity, and existence of validated synthetic protocols—directly dictate downstream experimental success. The 7-carboxylic acid regioisomer has been specifically validated as an Arg-mimetic scaffold in fibrinogen receptor (αIIbβ3) antagonist programs, whereas the 6-carboxylic acid regioisomer (CAS 170097-67-3) finds distinct application as a β-secretase inhibitor precursor [1]. The Boc group is not interchangeable with Fmoc or Cbz protection: Boc removal requires acidic conditions (TFA), which is compatible with the acid-labile Marshall linker resin used in the only published solid-phase THIQ library synthesis protocol [2]. Substituting an unprotected, HCl-salt, or Fmoc-protected analog forces the user to re-optimize resin attachment chemistry, deprotection conditions, and impurity profiles, nullifying the reproducibility advantage of a published, optimized method.

Quantitative Comparative Evidence Guide for 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS 149353-95-7)


Regiochemical Position Specificity: 7-COOH Confers Validated Arg-Mimetic Activity vs. 6-COOH (β-Secretase) and 3-COOH (Opioid Receptor) Isomers

The 7-carboxylic acid regioisomer of Boc-protected tetrahydroisoquinoline has been specifically validated as an Arg-mimetic scaffold for constructing αIIbβ3 fibrinogen receptor antagonists, with derived compounds demonstrating high antiaggregatory activity in human platelet-rich plasma and the ability to block FITC-fibrinogen binding to αIIbβ3 on washed human platelets [1]. In contrast, the 6-carboxylic acid regioisomer (CAS 170097-67-3) is documented as a starting material for benzazole-derived β-secretase (BACE1) inhibitors, a pharmacologically distinct target . The 3-carboxylic acid regioisomer (Boc-Tic-OH, CAS 78879-20-6) is characterized as a δ-opioid receptor antagonist scaffold . This regioisomer-dependent target selectivity means that procurement of the wrong positional isomer cannot be rescued by downstream chemistry—the biological readout is structurally predetermined by the carboxyl position.

fibrinogen receptor antagonist Arg-mimetic αIIbβ3 integrin platelet aggregation inhibition

Deprotection Chemistry Orthogonality: Boc (Acid-Labile) vs. Fmoc (Base-Labile) Determines Solid-Phase Resin Compatibility

The Boc protecting group on CAS 149353-95-7 is removed under acidic conditions (typically TFA), which is orthogonal to the base-labile Fmoc group deprotection chemistry (piperidine/DMF) [1]. This acid-labile character is a prerequisite for the only published and optimized solid-phase synthesis protocol for 1-substituted tetrahydroisoquinoline libraries: the Bunin et al. (2004) method attaches Boc-protected THIQ carboxylic acid scaffolds to (4-hydroxyphenyl)sulfide resin (Marshall linker) as esters, then removes the Boc group with acid to generate support-bound amine hydrochlorides for subsequent amide diversification [1]. An Fmoc-protected THIQ-7-carboxylic acid analog (if available) would be incompatible with this Marshall linker strategy because the basic Fmoc deprotection conditions would prematurely cleave the ester linkage to the resin. Conversely, a Cbz-protected analog (CAS 877861-35-3) requires hydrogenolysis for deprotection, which is incompatible with many functionalized solid supports .

solid-phase peptide synthesis orthogonal protecting group Marshall linker resin compatibility

Derived Antagonists Outperform Commercial Antithrombotic Tirofiban: Head-to-Head Potency Comparison of THIQ-7-Carboxylic Acid-Based αIIbβ3 Antagonists

Derivatives constructed on the 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid scaffold have been directly compared to the commercial antithrombotic agent Tirofiban (Aggrastat) in platelet aggregation inhibition assays. In a study employing virtual screening and biological testing of αIIbβ3 antagonists, two designed ligands based on the THIQ-7-carboxylic acid scaffold (compounds 4c and 4d) were explicitly reported to be more potent than Tirofiban in inhibiting platelet aggregation [1][2]. While the exact fold-difference values are behind the full-text paywall, the published conclusion that THIQ-7-COOH-derived antagonists exceed the potency of a marketed glycoprotein IIb/IIIa inhibitor establishes this scaffold as capable of delivering clinical-grade potency, a benchmark not demonstrated for the 6-COOH or 3-COOH regioisomeric scaffolds in the context of αIIbβ3 antagonism.

αIIbβ3 antagonist antiplatelet Tirofiban comparator FITC-fibrinogen binding

Procurement-Relevant Purity and Storage Specifications: ≥98% HPLC Purity with Defined Cold-Chain Requirements vs. Lower-Purity HCl Salt Alternatives

Commercially available Boc-THIQ-7-COOH (CAS 149353-95-7) is routinely supplied at ≥98% purity by HPLC (Capotchem, 98% min. HPLC [1]; ChemScene, 99.69% ; AKSci, ≥98% ), with defined storage at 2–8 °C in sealed, dry conditions [1]. In comparison, the unprotected THIQ-7-carboxylic acid free base (CAS 160346-57-6) is typically offered at 95% purity, and the hydrochloride salt (CAS 220247-71-2) at 95–97% purity . The Boc-protected form has a melting point of 151–153 °C (sharp, indicative of high crystallinity), while the HCl salt melts with decomposition over a broader range . The defined solid-phase nature and moderate melting point of the Boc-protected compound facilitate accurate weighing and handling for stoichiometric solid-phase resin loading reactions, where loading density precision is critical for library quality [2].

purity specification storage condition procurement quality HPLC purity

Published Solid-Phase Protocol with Optimized Resin Loading and Characterized Impurity Profile – Reproducibility Advantage Over Unvalidated Analogs

The Bunin et al. (2004) publication in Journal of Combinatorial Chemistry explicitly describes a solid-phase synthesis protocol employing Boc-protected tetrahydroisoquinoline carboxylic acid scaffolds—including the 7-carboxylic acid variant—attached to (4-hydroxyphenyl)sulfide resin (Marshall linker) as esters, followed by Boc deprotection, amide diversification, and aminolytic release [1]. Critically, the paper reports optimization of resin loading conditions and identification of impurities observed during method development, providing downstream users with actionable troubleshooting information [1]. The optimization process revealed that resin loading was initially problematic, and the final optimized conditions represent a non-obvious solution that cannot be assumed to transfer to Fmoc-protected or unprotected analogs without re-optimization [1][2]. No equivalent peer-reviewed, optimized solid-phase protocol exists for the Fmoc-THIQ-7-COOH, Cbz-THIQ-7-COOH, or unprotected THIQ-7-COOH free base/HCl salt.

solid-phase synthesis resin loading optimization impurity identification combinatorial chemistry

Best Application Scenarios for 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS 149353-95-7)


Solid-Phase Combinatorial Library Synthesis of 1-Substituted Tetrahydroisoquinolines via Marshall Linker Resin

The only peer-reviewed, optimized solid-phase protocol for generating diverse 1-substituted THIQ libraries uses Boc-protected THIQ carboxylic acid scaffolds loaded onto (4-hydroxyphenyl)sulfide resin (Marshall linker). The protocol—validated by Bunin et al. (2004)—involves esterification of the 7-carboxylic acid to the resin, acidic Boc removal, amide diversification with a set of carboxylic acids, and aminolytic release to afford the desired THIQ carboxamides. The paper explicitly describes resin loading optimization and impurity identification, providing a transferable method for combinatorial chemistry groups. Laboratories that purchase the unprotected free base or HCl salt must develop and validate their own loading and protection strategy from scratch. [1]

Medicinal Chemistry of αIIbβ3 Fibrinogen Receptor Antagonists for Antithrombotic Drug Discovery

The THIQ-7-carboxylic acid scaffold has been established as a validated Arg-mimetic core for constructing non-peptide αIIbβ3 integrin antagonists. Malovichko et al. (2009) demonstrated that derivatives built on this scaffold exhibit high antiaggregatory activity in human platelet-rich plasma and block FITC-fibrinogen binding to αIIbβ3 on washed human platelets. Subsequent work by Krysko et al. (2011) showed that specific THIQ-7-COOH-derived antagonists (compounds 4c and 4d) surpass the potency of the marketed antithrombotic Tirofiban. The Boc-protected form (CAS 149353-95-7) is the direct synthetic precursor for constructing these antagonists, as the Boc group enables amine protection during scaffold elaboration and is removable on-resin or in solution. [2][3]

Constrained Amino Acid Analog for Peptidomimetic Design and Backbone Conformational Restriction

As noted by ChemShuttle, Boc-THIQ-7-COOH serves as a constrained amino acid analog for peptide modification, with the fused bicyclic THIQ system restricting backbone conformational freedom in bioactive peptides. This property is valuable for improving the proteolytic stability and receptor selectivity of peptide ligands. The Boc group provides standard orthogonal amine protection compatible with both solution-phase and solid-phase peptide coupling chemistries. The compound's favorable physicochemical profile—XLogP3 2.2, zero Rule of 5 violations, and a single hydrogen bond donor—makes it suitable for incorporation into peptidomimetic leads without introducing pharmacokinetic liabilities.

Synthetic Intermediate for Arg-Mimetic Building Block Synthesis in Platelet Receptor Pharmacology

The 7-carboxylic acid position on the THIQ scaffold has been specifically validated as an effective Arginine (Arg) side-chain mimetic. In the fibrinogen receptor antagonist literature, THIQ-7-carboxylic acid derivatives function as surrogates of the Arg motif within RGD-mimetic pharmacophores. The Boc-protected form (CAS 149353-95-7) provides the ideal entry point for synthesizing these Arg-mimetic building blocks, as it combines the required 7-COOH pharmacophoric element with orthogonal amine protection. Researchers in platelet pharmacology and integrin-targeted drug discovery can directly employ this building block in amide coupling reactions with carboxyl-terminal fragments of known RGD-mimetic scaffolds, significantly reducing the synthetic step count compared to routes starting from unprotected THIQ-7-carboxylic acid. [2]

Quote Request

Request a Quote for 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.